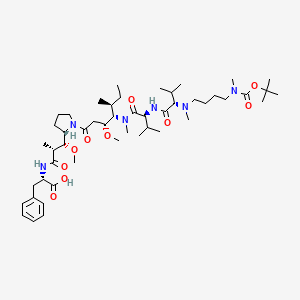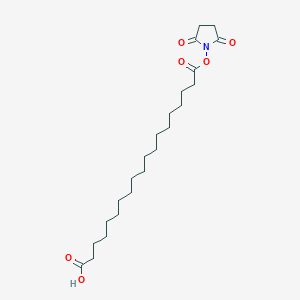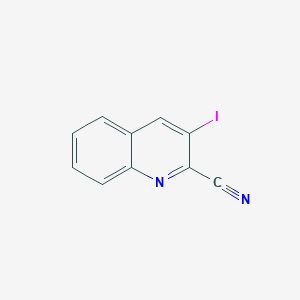
2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride is a chemical compound with the molecular formula C6H11ClN4 and a molecular weight of 174.63 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with hydrazinyl and dimethyl groups. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride typically involves the reaction of 3,5-dimethylpyrazine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
2-Hydrazinyl-3,5-dimethylpyrazine hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinylpyrazine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
3,5-Dimethylpyrazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-3-methylpyrazine: Has only one methyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(3,5-dimethylpyrazin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-3-8-6(10-7)5(2)9-4;/h3H,7H2,1-2H3,(H,8,10);1H |
InChI Key |
YLAUJJQREGNHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















